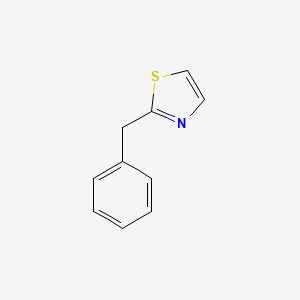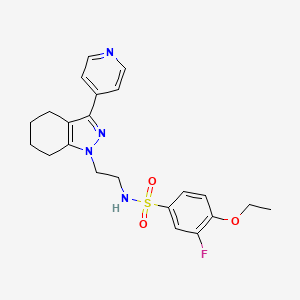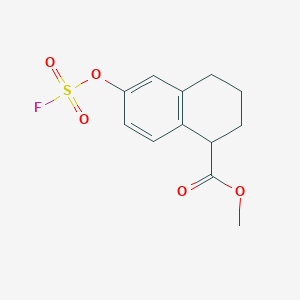
Methyl 6-fluorosulfonyloxy-1,2,3,4-tetrahydronaphthalene-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 6-fluorosulfonyloxy-1,2,3,4-tetrahydronaphthalene-1-carboxylate, also known as FSN, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. FSN is a fluorinated naphthalene derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
作用機序
The mechanism of action of Methyl 6-fluorosulfonyloxy-1,2,3,4-tetrahydronaphthalene-1-carboxylate is not fully understood, but it is believed to involve the inhibition of specific enzymes and proteins involved in various biological processes. Methyl 6-fluorosulfonyloxy-1,2,3,4-tetrahydronaphthalene-1-carboxylate has been shown to inhibit the activity of enzymes involved in the biosynthesis of prostaglandins, which are involved in inflammation and pain. Methyl 6-fluorosulfonyloxy-1,2,3,4-tetrahydronaphthalene-1-carboxylate has also been shown to inhibit the activity of certain kinases, which are involved in the regulation of cell growth and division.
Biochemical and Physiological Effects
Methyl 6-fluorosulfonyloxy-1,2,3,4-tetrahydronaphthalene-1-carboxylate has been shown to have various biochemical and physiological effects, including anti-inflammatory, analgesic, and anticancer properties. Methyl 6-fluorosulfonyloxy-1,2,3,4-tetrahydronaphthalene-1-carboxylate has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. Methyl 6-fluorosulfonyloxy-1,2,3,4-tetrahydronaphthalene-1-carboxylate has also been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting its potential as a cancer therapeutic.
実験室実験の利点と制限
Methyl 6-fluorosulfonyloxy-1,2,3,4-tetrahydronaphthalene-1-carboxylate has several advantages for lab experiments, including its high purity, stability, and ease of synthesis. However, Methyl 6-fluorosulfonyloxy-1,2,3,4-tetrahydronaphthalene-1-carboxylate has some limitations, including its high cost and limited availability. Additionally, Methyl 6-fluorosulfonyloxy-1,2,3,4-tetrahydronaphthalene-1-carboxylate may have some toxic effects at high doses, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research on Methyl 6-fluorosulfonyloxy-1,2,3,4-tetrahydronaphthalene-1-carboxylate, including the investigation of its potential as a therapeutic agent for various diseases, the synthesis of novel derivatives with improved properties, and the development of new methods for its synthesis. Additionally, the mechanism of action of Methyl 6-fluorosulfonyloxy-1,2,3,4-tetrahydronaphthalene-1-carboxylate and its effects on various biological processes should be further investigated to fully understand its potential applications in medicine and other fields.
Conclusion
In conclusion, Methyl 6-fluorosulfonyloxy-1,2,3,4-tetrahydronaphthalene-1-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Methyl 6-fluorosulfonyloxy-1,2,3,4-tetrahydronaphthalene-1-carboxylate has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively. Methyl 6-fluorosulfonyloxy-1,2,3,4-tetrahydronaphthalene-1-carboxylate has several advantages for lab experiments, including its high purity, stability, and ease of synthesis. However, Methyl 6-fluorosulfonyloxy-1,2,3,4-tetrahydronaphthalene-1-carboxylate has some limitations, including its high cost and limited availability. There are several future directions for research on Methyl 6-fluorosulfonyloxy-1,2,3,4-tetrahydronaphthalene-1-carboxylate, including the investigation of its potential as a therapeutic agent for various diseases and the synthesis of novel derivatives with improved properties.
合成法
Methyl 6-fluorosulfonyloxy-1,2,3,4-tetrahydronaphthalene-1-carboxylate can be synthesized using various methods, including the reaction of 6-fluoronaphthalene with sulfonyl chloride, followed by the addition of methyl 4-hydroxy-2,2,6,6-tetramethylpiperidine-1-oxoacetate. The resulting compound is then treated with trifluoroacetic acid to yield Methyl 6-fluorosulfonyloxy-1,2,3,4-tetrahydronaphthalene-1-carboxylate. This synthesis method has been optimized to increase the yield of Methyl 6-fluorosulfonyloxy-1,2,3,4-tetrahydronaphthalene-1-carboxylate and reduce the amount of impurities in the final product.
科学的研究の応用
Methyl 6-fluorosulfonyloxy-1,2,3,4-tetrahydronaphthalene-1-carboxylate has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, Methyl 6-fluorosulfonyloxy-1,2,3,4-tetrahydronaphthalene-1-carboxylate has been investigated as a potential drug candidate for the treatment of cancer, inflammation, and other diseases. Methyl 6-fluorosulfonyloxy-1,2,3,4-tetrahydronaphthalene-1-carboxylate has also been used as a building block in the synthesis of various organic compounds, including fluorinated derivatives of naphthalene and other aromatic compounds. Additionally, Methyl 6-fluorosulfonyloxy-1,2,3,4-tetrahydronaphthalene-1-carboxylate has been used in the preparation of materials with specific properties, such as liquid crystals and polymers.
特性
IUPAC Name |
methyl 6-fluorosulfonyloxy-1,2,3,4-tetrahydronaphthalene-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FO5S/c1-17-12(14)11-4-2-3-8-7-9(5-6-10(8)11)18-19(13,15)16/h5-7,11H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPHOYONNAACNHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCC2=C1C=CC(=C2)OS(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(2-methoxyphenyl)methyl]-7-(4-methylphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2957781.png)

![2-((6-(3-Nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2957784.png)
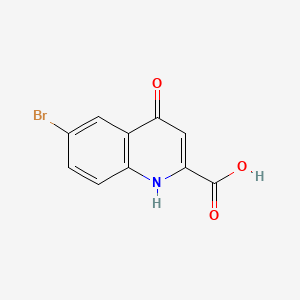

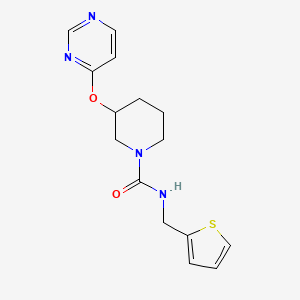
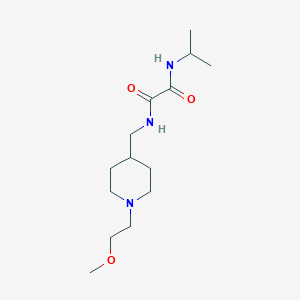
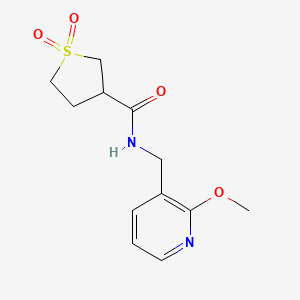
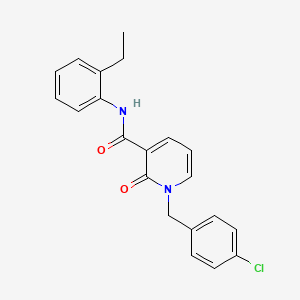
![ethyl 2-(1,6,7-trimethyl-2,4-dioxo-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/no-structure.png)
![3-(4-Methoxyphenyl)-6-(trifluoromethyl)isoxazolo[4,5-b]pyridine](/img/structure/B2957797.png)
![4-cyano-N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2957799.png)
